Tert-butyl N-[(2R)-2,6-dimethylhept-5-EN-1-YL]carbamate
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Overview
Description
Tert-butyl N-[(2R)-2,6-dimethylhept-5-EN-1-YL]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a heptenyl chain with specific stereochemistry. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(2R)-2,6-dimethylhept-5-EN-1-YL]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate heptenyl derivative. One common method involves the use of di-tert-butyl dicarbonate as a reagent, which reacts with the heptenyl amine under basic conditions to form the desired carbamate . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The reaction mixture is typically purified by crystallization or chromatography to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[(2R)-2,6-dimethylhept-5-EN-1-YL]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Chemistry: Tert-butyl N-[(2R)-2,6-dimethylhept-5-EN-1-YL]carbamate is used as a protecting group for amines in organic synthesis. It is particularly useful in the synthesis of peptides and other complex molecules where selective protection and deprotection of functional groups are required .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of carbamate hydrolysis and other related biochemical processes .
Medicine: The carbamate moiety can be used to modify the pharmacokinetic properties of active pharmaceutical ingredients, enhancing their stability and bioavailability .
Mechanism of Action
The mechanism of action of Tert-butyl N-[(2R)-2,6-dimethylhept-5-EN-1-YL]carbamate involves the interaction of the carbamate group with specific molecular targets. In biological systems, the compound can inhibit enzymes that catalyze the hydrolysis of carbamates, leading to the accumulation of the carbamate substrate . This inhibition is often reversible and depends on the concentration of the compound and the affinity of the enzyme for the carbamate group.
Comparison with Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protecting group properties.
Benzyl carbamate: Another carbamate used in organic synthesis with different protecting group characteristics.
Ethyl carbamate: A less bulky carbamate used in various chemical reactions.
Uniqueness: Tert-butyl N-[(2R)-2,6-dimethylhept-5-EN-1-YL]carbamate is unique due to its specific stereochemistry and the presence of a heptenyl chain. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and research .
Properties
IUPAC Name |
tert-butyl N-[(2R)-2,6-dimethylhept-5-enyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-11(2)8-7-9-12(3)10-15-13(16)17-14(4,5)6/h8,12H,7,9-10H2,1-6H3,(H,15,16)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMUYZCLNJACER-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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